molecular formula C7H15ClSi B570631 ((E)-3-Chloro-1-methylpropenyl)trimethylsilane CAS No. 116399-78-1

((E)-3-Chloro-1-methylpropenyl)trimethylsilane

Cat. No.: B570631
CAS No.: 116399-78-1
M. Wt: 162.732
InChI Key: TZHQAEXJJJZEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((E)-3-Chloro-1-methylpropenyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propenyl chain with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl precursor under controlled conditions. One common method includes the use of a Grignard reagent, where the propenyl magnesium halide reacts with trimethylsilyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which ((E)-3-Chloro-1-methylpropenyl)trimethylsilane exerts its effects involves the interaction of its reactive sites (chlorine and double bond) with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions, leading to the formation of new chemical bonds and structures .

Biological Activity

((E)-3-Chloro-1-methylpropenyl)trimethylsilane is an organosilicon compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and toxicology.

This compound has the following characteristics:

  • Molecular Formula : C₇H₁₄ClSi
  • Boiling Point : Approximately 167.7 °C
  • Density : 0.881 g/cm³
  • Solubility : Soluble in organic solvents .

This compound acts as an alkylating agent, allowing for regioselective enolate alkylation under non-equilibrating conditions, which is useful in synthetic organic chemistry, particularly in the preparation of complex molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its alkylating properties suggest potential applications in cancer therapy, where it may modify DNA or proteins, leading to cytotoxic effects on rapidly dividing cells.

  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit significant cytotoxicity towards cancer cell lines. For instance, derivatives of vinylsilane have shown to induce apoptosis in human cancer cells by disrupting cellular signaling pathways associated with growth and survival .
  • Activation of Nuclear Receptors : Research has identified that certain silanes can activate nuclear receptors like the Constitutive Androstane Receptor (CAR), which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. This receptor activation can lead to altered expression of genes involved in detoxification and metabolism, potentially impacting drug metabolism and efficacy .

Case Studies

  • Cell Line Studies : In vitro studies using COS-1 and HepG2 cell lines demonstrated that compounds structurally related to this compound could activate CAR and PXR (Pregnane X Receptor), leading to increased expression of cytochrome P450 enzymes. These enzymes are vital for drug metabolism and detoxification processes .
  • Toxicological Assessments : A toxicological evaluation indicated that exposure to silanes could lead to inflammatory responses in lung cells, suggesting a potential risk for respiratory toxicity. The study measured markers such as IL-8 and COX-2 expression, which are indicative of inflammation and oxidative stress responses .

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Nuclear receptor activationActivates CAR and PXR
Inflammatory responseIncreased IL-8 and COX-2 expression

Properties

IUPAC Name

[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIOTKSIJIWLPM-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCl)/[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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